2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl-
Description
The compound 2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- (CAS 88378-50-1) is a halogenated alcohol with the molecular formula C₃H₄BrF₃O and a molecular weight of approximately 193 g/mol . Its structure features a propanol backbone substituted with a bromine atom at position 3, a trifluoromethyl group (-CF₃) at position 1, and a methyl group (-CH₃) at position 2.
Primary applications include its use as a building block in pharmaceuticals, agrochemicals, and specialty materials .
Properties
Molecular Formula |
C4H6BrF3O |
|---|---|
Molecular Weight |
206.99 g/mol |
IUPAC Name |
3-bromo-1,1,1-trifluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H6BrF3O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3 |
InChI Key |
VCBPKULBUHGTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol typically involves the reaction of 3,3,3-trifluoro-2-methyl-2-propanol with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced reaction vessels and continuous monitoring of reaction parameters are essential to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different alcohol derivatives
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products
The major products formed from these reactions include various halogenated compounds, carbonyl compounds, and reduced alcohol derivatives. These products have significant applications in organic synthesis and industrial processes .
Scientific Research Applications
3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a building block for the preparation of trifluoromethylated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trifluoro-2-methyl-2-propanol involves its interaction with thiol groups in proteins and enzymes. The trifluoromethyl group enhances the compound’s reactivity, allowing it to form stable adducts with thiol-containing molecules. This interaction can modulate the activity of enzymes and proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The trifluoromethyl group (-CF₃) enhances electron-withdrawing effects, increasing acidity and stability against nucleophilic attack compared to non-fluorinated analogs (e.g., 1-Bromo-2-methyl-2-propanol) . The bromine atom in the target compound facilitates nucleophilic substitution reactions, making it more reactive than its non-brominated counterpart (CAS 507-52-8) .
Steric and Electronic Differences: The methyl group at position 2 introduces steric hindrance, reducing accessibility to the hydroxyl group and altering reaction kinetics compared to compounds lacking this substituent (e.g., 3-Bromo-1,1,1-trifluoro-2-propanol) . Fluorine vs. Hydrogen: Replacement of hydrogen with fluorine in -CF₃ significantly lowers boiling points and increases lipophilicity, impacting solubility in organic solvents .
Applications: Brominated compounds (e.g., CAS 88378-50-1, 2097964-55-9) are preferred in cross-coupling reactions for pharmaceutical intermediates, whereas non-brominated analogs (e.g., CAS 507-52-8) are used in trifluoromethylation . Compounds with multiple methyl groups (e.g., CAS 2097964-55-9) exhibit enhanced thermal stability, making them suitable for high-temperature syntheses .
Methodological Considerations in Structural Comparison
Tanimoto Similarity Analysis
Using the US-EPA CompTox Chemicals Dashboard, structural similarity is quantified via Tanimoto coefficients (threshold >0.8). For the target compound, analogs like 3-Bromo-1,1,1-trifluoro-2-propanol (CAS 431-34-5) show high similarity, enabling "read-across" predictions for hazard assessment .
Graph-Based Comparison
Graph-theoretical methods reveal that substituent positioning (e.g., bromine at C3 vs. C1) critically influences biochemical interactions, even among compounds with identical molecular formulas . For instance, the target compound’s bioactivity profile may cluster with other bromo-trifluoropropanols in hierarchical analyses .
Limitations
Biological Activity
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- (commonly referred to as BTFP) is a halogenated alcohol with the molecular formula C₃H₄BrF₃O. This compound is characterized by the presence of a bromine atom and three fluorine atoms attached to a propanol backbone. Its unique structure enhances its reactivity and stability compared to other alcohols, making it an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
BTFP appears as a clear, colorless to pale yellow liquid with a boiling point of approximately 63.5°C. The trifluoromethyl group significantly influences its chemical behavior, particularly in terms of hydrogen bonding and reactivity in organic transformations.
Medicinal Chemistry Applications
BTFP has gained attention in medicinal chemistry due to its potential role in synthesizing biologically active compounds, including anti-cancer agents. The halogenated structure may enhance interactions with biological targets, influencing cellular processes and metabolic pathways.
Key Biological Activities:
- Anticancer Potential : BTFP has been utilized in synthesizing compounds that exhibit anti-cancer properties. Its structural characteristics may facilitate the design of inhibitors targeting specific cancer-related pathways.
- Gene Expression Modulation : Research indicates that BTFP can influence gene expression and metabolic pathways through its interactions with biological molecules.
Photodissociation Dynamics
A study investigated the photodissociation dynamics of BTFP at 234 nm using resonance-enhanced multiphoton ionization (REMPI) techniques. The findings revealed that the primary process involves C-Br bond dissociation, which is significant for understanding its reactivity under UV light exposure .
Synthetic Pathways
BTFP serves as an intermediate in various synthetic pathways, contributing to the production of complex organic molecules. Its ability to act as a hydrogen-bonding donor enhances its utility in catalysis and organic synthesis.
Comparative Analysis with Similar Compounds
The following table compares BTFP with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Bromo-3,3,3-trifluoropropane | C₃H₄BrF₃ | Different position of bromine affects reactivity. |
| 3-Bromo-1,1,1-trifluoro-2-propanone | C₃H₄BrF₃O | Contains a carbonyl group influencing properties. |
| 3,3,3-Trifluoropropyl bromide | C₄H₅BrF₃ | Longer carbon chain alters physical properties. |
BTFP's unique combination of functional groups confers distinct reactivity patterns not found in these similar compounds, highlighting its value in chemical research and industrial applications.
Q & A
Q. Table 1: Key Spectral Data for BTFP
| Technique | Key Peaks/Values | Interpretation |
|---|---|---|
| ¹⁹F NMR | δ -65 ppm (q, J = 12 Hz) | -CF₃ group |
| ¹H NMR | δ 1.5 ppm (s, 3H) | Methyl group |
| IR | 3300 cm⁻¹ (O-H stretch) | Alcohol functionality |
Q. Table 2: Photodissociation Experimental Parameters
| Wavelength (nm) | Technique | Observed Products | Branching Ratio |
|---|---|---|---|
| 266 | TR-LIF | Br + CF₃COCH₃ | 0.75 |
| 355 | VMI | Br + CF₃CH(OH)CH₃ | 0.60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
